molecular formula C12H8F2N2O4S B4396091 N-(3,5-difluorophenyl)-3-nitrobenzenesulfonamide

N-(3,5-difluorophenyl)-3-nitrobenzenesulfonamide

Cat. No.: B4396091
M. Wt: 314.27 g/mol
InChI Key: UXRMKHHJJPJNBI-UHFFFAOYSA-N
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Description

N-(3,5-difluorophenyl)-3-nitrobenzenesulfonamide: is an organic compound that features a sulfonamide group attached to a nitrobenzene ring, with two fluorine atoms substituted at the 3 and 5 positions of the phenyl ring

Mechanism of Action

The mechanism of action of N-(3,5-difluorophenyl)-3-nitrobenzenesulfonamide involves the inhibition of γ-secretase . This compound reduces Aβ40 and Aβ42 levels in human primary neuronal cultures and in brain extract, cerebrospinal fluid, and plasma in vivo . It has no effect on APPα and APPβ levels . It blocks Notch signaling in hybrid human-mouse fetal thymus organ culture (FTOC) and causes ESCs to commit to neuronal differentiation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-difluorophenyl)-3-nitrobenzenesulfonamide typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizers like potassium permanganate or chromium trioxide.

Major Products:

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: N-(3,5-difluorophenyl)-3-aminobenzenesulfonamide.

    Oxidation: N-(3,5-difluorophenyl)-3-nitrobenzenesulfone.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-difluorophenyl)-3-aminobenzenesulfonamide: Similar structure but with an amine group instead of a nitro group.

    N-(3,5-difluorophenyl)-3-nitrobenzenesulfone: Similar structure but with a sulfone group instead of a sulfonamide group.

    1-(3,5-difluorophenyl)-3-(2,5-dimethoxyphenyl)-2-propen-1-one: A related compound with a different functional group arrangement.

Uniqueness: : N-(3,5-difluorophenyl)-3-nitrobenzenesulfonamide is unique due to its combination of electron-withdrawing groups, which confer distinct reactivity and biological activity. The presence of both nitro and sulfonamide groups makes it a versatile intermediate for further chemical modifications .

Properties

IUPAC Name

N-(3,5-difluorophenyl)-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2N2O4S/c13-8-4-9(14)6-10(5-8)15-21(19,20)12-3-1-2-11(7-12)16(17)18/h1-7,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXRMKHHJJPJNBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=CC(=C2)F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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